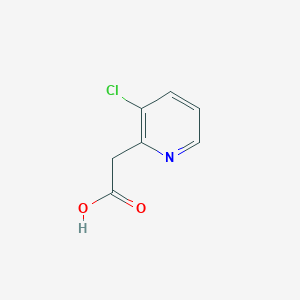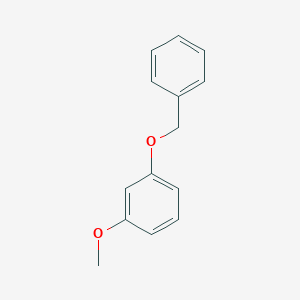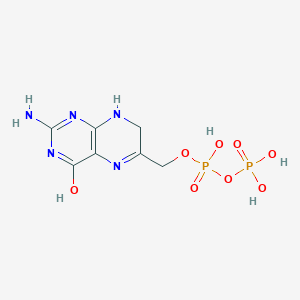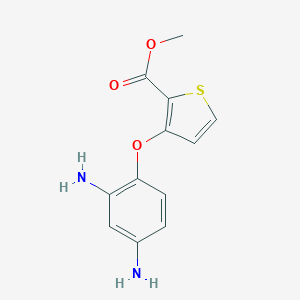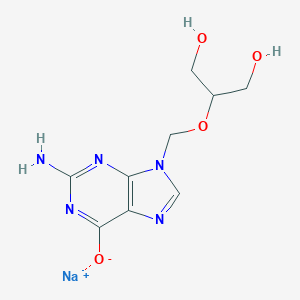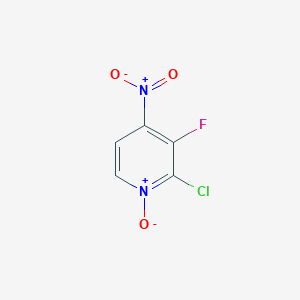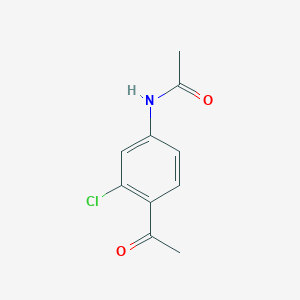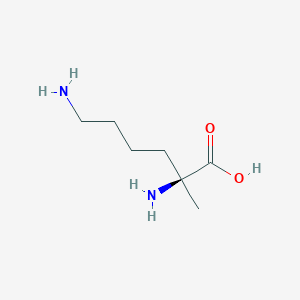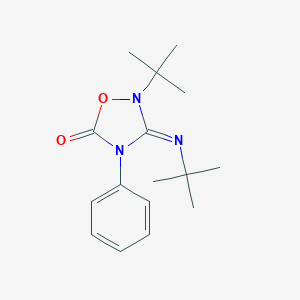![molecular formula C9H6BrClO2 B009431 5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride CAS No. 108551-60-6](/img/structure/B9431.png)
5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 4,5,6,7-tetrafluorobenzo[b]furan derivatives, involves cyclisation and decarboxylation reactions starting from specific precursors like ethyl 6-ethoxycarbonyl-2,3,4,5-tetrafluorophenoxyacetate, highlighting the complexity and versatility of synthetic routes for benzofuran derivatives (Brooke, Furniss, & Musgrave, 1967). Additionally, the synthesis of furan-2-ylacetates and benzofurans via cyclization reactions of free and masked dianions showcases a variety of strategies to introduce functional groups and structural diversity into the benzofuran core (Bellur & Langer, 2005).
Molecular Structure Analysis
The molecular structure of related benzofuran derivatives has been elucidated through techniques such as X-ray crystallographic analysis. Studies have determined the crystal structures of various benzofuran compounds, providing insight into their geometric configuration, bond distances, and angles, which are crucial for understanding their chemical reactivity and properties (Nakai, Shiro, & Koyama, 1969).
Chemical Reactions and Properties
Benzofuran derivatives undergo a range of chemical reactions, including electrophilic substitutions, reductions, and functional group transformations. These reactions are pivotal for the synthesis of complex molecules with potential biological activity. The reactivity of these compounds under various conditions underscores the importance of benzofuran scaffolds in synthetic chemistry (Okuda et al., 2010).
Physical Properties Analysis
The physical properties of benzofuran derivatives, including melting points, boiling points, solubility, and crystal structure, are influenced by their molecular structure and substituent groups. These properties are essential for determining the compound's suitability for different applications, including its behavior in chemical syntheses and potential use in materials science (Sandoval et al., 2012).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications
- Bromination and Vilsmeier–Haack Formylation : The chemical, 5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride, can undergo bromination and Vilsmeier–Haack formylation, leading to the formation of various derivatives. These derivatives have been studied for their spectral properties (Drewry & Scrowston, 1969).
Synthesis of Analgesic Agents
- Synthesis of Analgesic Compounds : Research shows the synthesis of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and their potential as analgesic agents. These studies contribute to understanding the medicinal applications of compounds structurally related to 5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride (Boyle et al., 1986).
Application in Diuretics
- Diuretic Synthesis : There has been synthesis of 6,7-Dichloro-2,3-dihydro-2-benzo[b]furancarboxylic acid derivatives for potential use in diuretics. This research offers insights into the therapeutic potential of derivatives of 5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride (Ohsugi et al., 1989).
Use in Hypoglycemic Agents
- Hypoglycemic Agent Synthesis : The synthesis of carbon-14 labelled oral hypoglycemic benzo(b)furansulphonylureas, which includes derivatives of 5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride, highlights its application in the development of hypoglycemic agents (Elsom et al., 1977).
Development of Biologically Active Compounds
- Biologically Active Compound Synthesis : Research into the synthesis of trans-2-aryl-2,3-dihydrobenzo[b]furan-3-carboxylates, related to 5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride, has been applied in the formal total synthesis of biologically active compounds like (+)-lithospermic acid (Fischer et al., 2011).
Exploration of Furan Derivatives
- Study of Furan Derivatives : The study of furan derivatives, including those related to 5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride, in palladium-catalyzed desulfitative arylation, showcases the compound's potential in synthesizing functionally diverse furan-based structures (Beladhria et al., 2014).
Eigenschaften
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran-7-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO2/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOAQNQGOZTVID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383422 | |
| Record name | 5-BROMO-2,3-DIHYDROBENZO[B]FURAN-7-CARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride | |
CAS RN |
108551-60-6 | |
| Record name | 5-BROMO-2,3-DIHYDROBENZO[B]FURAN-7-CARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



